6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride
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Overview
Description
6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Similar compounds have shown activity against mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been studied for their effects on various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been designed with improved aqueous solubility and oral absorption .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of this compound are largely determined by its imidazole and thiazole moieties. Imidazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antiviral effects . These activities suggest that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Imidazole derivatives have been shown to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with various aldehydes and ketones in the presence of catalysts such as FeCl3 or Cu(OAc)2 . The reaction conditions often include refluxing in solvents like 1,4-dioxane or acetic acid .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as catalyst-free reactions in aqueous media, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: Exhibit various pharmacological activities, such as antimicrobial, antiviral, and anticancer effects.
Uniqueness
6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride stands out due to its dual functionality, combining the properties of both benzimidazole and thiazole moieties. This unique structure enhances its biological activity and makes it a promising candidate for drug development .
Properties
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[2,1-b][1,3]thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S2.ClH/c1-2-4-11-10(3-1)15-12(16-11)19-8-9-7-17-5-6-18-13(17)14-9;/h1-7H,8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOGBBLQKZZMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CSC4=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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